

chlorpropamide bioequivalence study design

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Compound Focus: Chlorpropamide

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Summary of Bioequivalence Studies

The table below summarizes the core design and findings from selected chlorpropazole bioequivalence studies.

Study Focus	Study Design	Key Pharmacokinetic Parameters Analyzed	Bioequivalence Outcome	Citation
Tablet vs. Tablet	Open, randomized, two-period crossover; 36 healthy volunteers; 3-week washout [1].	AUC _{0-72h} , AUC _{0-inf} , C _{max} [1].	90% CI for ratios within 80-125%; formulations considered bioequivalent [1].	
Tablet vs. Suspension	Open, two-way crossover; 18 healthy men; 14-day washout [2].	AUC, C _{max} , Time to C _{max} , Hypoglycemic response [2].	No significant difference in AUC, C _{max} , or glucose response; formulations bioequivalent [2].	

Study Focus	Study Design	Key Pharmacokinetic Parameters Analyzed	Bioequivalence Outcome	Citation
Multiple Formulations	Comparison of two new formulations (Melitase) against a reference formulation [3].	Peak plasma concentration, Area Under the Curve (AUC) [3].	All formulations considered equivalent in rate and extent of bioavailability [3].	

Detailed Experimental Protocols

Here is a more detailed breakdown of the methodologies commonly employed in these studies.

Study Population and Design

- **Participants:** Studies typically enrolled healthy adult volunteers, with sample sizes ranging from 18 to 36 individuals [1] [2]. Some studies included participants of both sexes [1].
- **Design:** The standard design was a **randomized, open-label, two-period, two-treatment crossover** [1] [2]. In this design, each subject receives both the test and reference formulation in a randomized sequence, with the subjects serving as their own controls.
- **Washout Period:** A washout period of at least 14 days to 3 weeks was mandated between dosing periods to eliminate carryover effects from the first dose [1] [2]. This is critical due to **chlorpropamide's** long elimination half-life.

Dosing and Blood Sampling

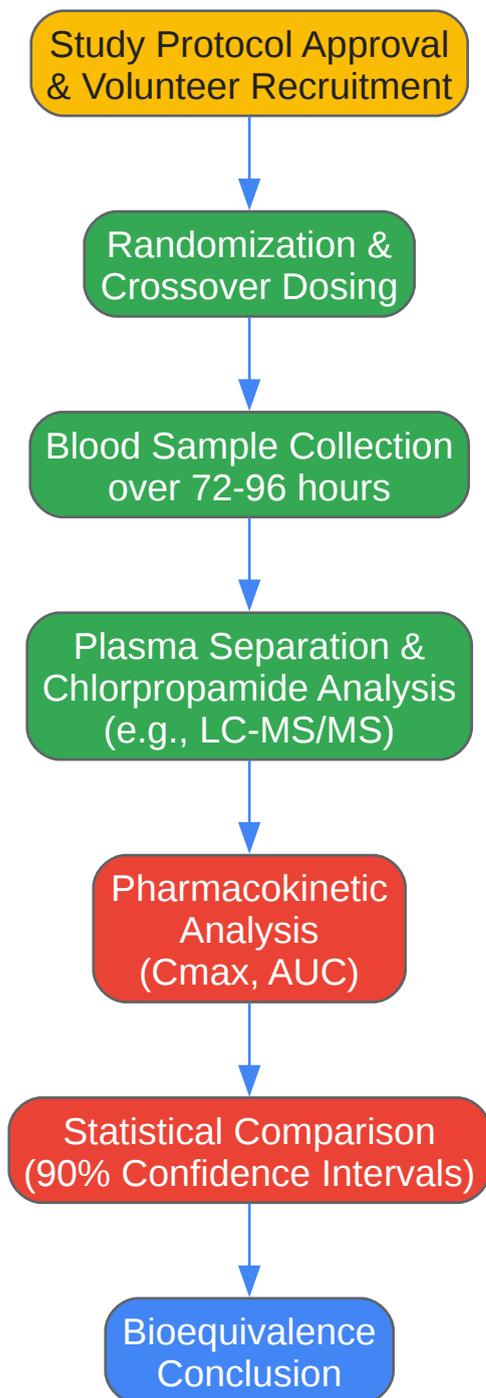
- **Dosing:** Volunteers typically received a single 250 mg oral dose of **chlorpropamide** after an overnight fast [1] [2].
- **Blood Collection:** Serial blood samples were collected via venipuncture over a period of 72 to 96 hours to fully characterize the drug's concentration-time profile [1] [2]. The specific sampling timepoints in one study were: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, and 18 hours [4]. Plasma or serum was separated from the blood samples for analysis.

Analytical Methods and Pharmacokinetic Analysis

- **Drug Analysis:** Historical studies used methods like gas chromatography [3] or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [1]. A typical LC-MS/MS method would use positive ion electrospray ionization and multiple reaction monitoring (MRM) [1].
- **Key Parameters:** The primary parameters for bioequivalence assessment are:
 - **C_{max}** : The maximum observed plasma concentration.
 - **AUC_{0-t}** : The area under the plasma concentration-time curve from zero to the last measurable time point.
 - **$AUC_{0-\infty}$** : The area under the curve from zero to infinity [1].
- **Statistical Analysis:** Bioequivalence is determined using analysis of variance (ANOVA) on log-transformed C_{max} and AUC values. The 90% confidence intervals for the geometric mean ratio (Test/Reference) of these parameters must fall within the acceptance range of **80% to 125%** [1] [4].

Experimental Workflow for Bioequivalence Assessment

The following diagram outlines the logical sequence of a typical bioequivalence study, from design to conclusion.



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Important Considerations for Researchers

- **Historical Context:** The cited studies are from periods when generic substitution standards were still being solidified. One source explicitly mentions that **chlorpropamide** was among drugs that exhibited

bioavailability problems with some early formulations [5]. This highlights the importance of rigorous bioequivalence testing.

- **Anti-Aging Research:** While no longer used for diabetes, recent basic science research (in worms and human cells) has explored **chlorpropamide**'s potential anti-aging effects, which are suggested to depend on mitochondrial complex II and ATP-sensitive K⁺ channels [6]. This represents a potential new avenue for research, albeit unrelated to its original indication.

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To cite this document: Smolecule. [chlorpropamide bioequivalence study design]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523553#chlorpropamide-bioequivalence-study-design>]

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